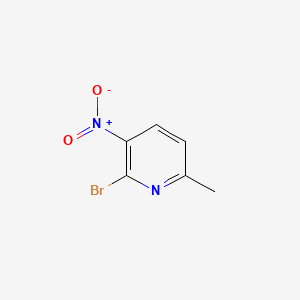

2-溴-6-(1-乙氧基乙氧基)萘

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

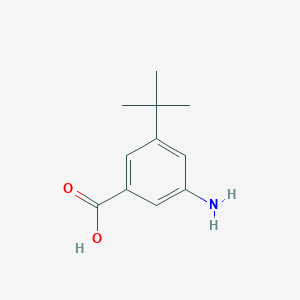

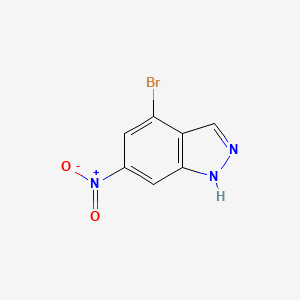

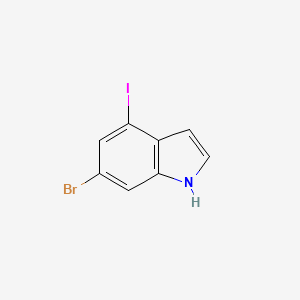

2-Bromo-6-(1-ethoxyethoxy)naphthalene is a brominated naphthalene derivative with potential applications in various chemical syntheses. The presence of the bromine atom and the ethoxyethoxy group on the naphthalene ring structure suggests that it could be a versatile intermediate for the synthesis of complex organic molecules. While the specific compound is not directly studied in the provided papers, related brominated naphthalenes and their reactions are discussed, which can provide insights into the behavior and reactivity of such compounds .

Synthesis Analysis

The synthesis of brominated naphthalenes can be achieved through various methods. For instance, the Suzuki-Miyaura reaction is a common approach to synthesize aryl-substituted naphthalenes, including brominated derivatives . The chemoselectivity of this reaction is influenced by steric and electronic parameters, which can be manipulated to favor the formation of the desired brominated naphthalene compounds. Additionally, the synthesis of 2-bromo-6-methoxynaphthalene has been reported using environmentally benign reagents, highlighting the trend towards greener synthetic methods . These methods could potentially be adapted for the synthesis of 2-Bromo-6-(1-ethoxyethoxy)naphthalene.

Molecular Structure Analysis

The molecular structure of brominated naphthalenes can be complex, with the potential for various isomers depending on the substitution pattern. Single-crystal X-ray diffraction is a powerful technique to determine the precise structure of such compounds, as demonstrated in the study of a related brominated quinoline-naphthalene compound . The dihedral angles between the rings and the overall three-dimensional arrangement are crucial for understanding the reactivity and potential interactions of the molecule.

Chemical Reactions Analysis

Brominated naphthalenes can undergo a variety of chemical reactions. The bromine atom is a reactive site that can participate in further substitution reactions, such as the Suzuki-Miyaura coupling . The presence of other functional groups, like the ethoxyethoxy group in 2-Bromo-6-(1-ethoxyethoxy)naphthalene, would influence the reactivity and selectivity of these reactions. The high-temperature pyrolysis of brominated hydrocarbons, including brominated naphthalenes, can lead to the formation of hazardous byproducts like brominated dioxins .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated naphthalenes are influenced by their molecular structure. The presence of a bromine atom generally increases the molecular weight and density compared to non-brominated analogs. The boiling and melting points, solubility, and stability of these compounds can vary significantly based on the substitution pattern and the presence of additional functional groups. The spectroscopic properties, such as UV absorption and phosphorescence, can also provide valuable information about the electronic structure of the molecule .

科学研究应用

环境影响和热解研究

对溴代烃类的研究,与2-溴-6-(1-乙氧基乙氧基)萘密切相关,表明在含有这些化合物的材料处置和意外火灾中,存在重要的环境影响,特别是在溴代二噁英的形成方面。例如,对溴酚类的热解研究表明,在特定条件下可能形成危险的燃烧副产物途径,包括溴代二噁英和萘类化合物(Evans & Dellinger, 2003)。

有机合成和材料科学

在有机合成领域,溴代取代的萘衍生物作为关键中间体。例如,它们在萘二亚酰亚胺的选择性合成中的应用,这对于材料和超分子化学至关重要,突显了它们在创造复杂分子中的重要性(Ping, 2012)。此外,2-溴-6-甲氧基萘的合成,这是非甾体抗炎药物制备中的重要中间体,强调了这类化合物在制药研究中的作用(Xu & He, 2010)。

先进材料和技术

在有机场效应晶体管(OFETs)中使用核-氟代萘二亚酰亚胺的合成,显示了溴代取代的萘在电子和光电子领域的潜力(Yuan et al., 2016)。此外,通过2-萘酚的酚羟基修饰开发新型吸附剂,展示了这类化合物在环境清洁和选择性吸附过程中的应用(Yuan et al., 2008)。

光物理研究和成像

从溴代萘酚合成的o-苯基偶氮萘酚衍生物的荧光性质,揭示了它们在荧光成像和传感应用中的潜力,展示了溴代取代的萘在光物理研究中的多功能性(Yoon et al., 2019)。

安全和危害

“2-Bromo-6-(1-ethoxyethoxy)naphthalene” is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

属性

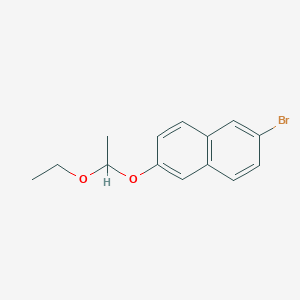

IUPAC Name |

2-bromo-6-(1-ethoxyethoxy)naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO2/c1-3-16-10(2)17-14-7-5-11-8-13(15)6-4-12(11)9-14/h4-10H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCZRVLEXALHNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC1=CC2=C(C=C1)C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。